molecular formula C21H22N4O6S B583774 N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan CAS No. 1346602-02-5

N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan

Cat. No.: B583774
CAS No.: 1346602-02-5
M. Wt: 458.489
InChI Key: WUEQSRCFTOJRJR-INIZCTEOSA-N
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Preparation Methods

The synthesis of N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan involves several steps. The key synthetic route includes the sulfonylation of N-Desmethyl Zolmitriptan with 4-nitrobenzenesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

N-methyl-4-nitro-N-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-24(32(29,30)18-5-3-17(4-6-18)25(27)28)9-8-15-12-22-20-7-2-14(11-19(15)20)10-16-13-31-21(26)23-16/h2-7,11-12,16,22H,8-10,13H2,1H3,(H,23,26)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEQSRCFTOJRJR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858181
Record name N-Methyl-4-nitro-N-[2-(5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-02-5
Record name N-Methyl-4-nitro-N-[2-(5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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